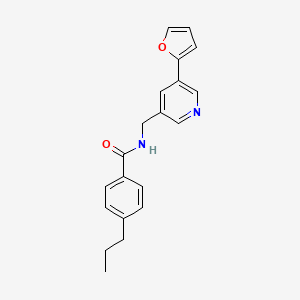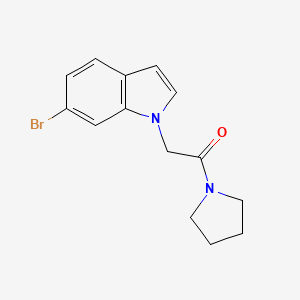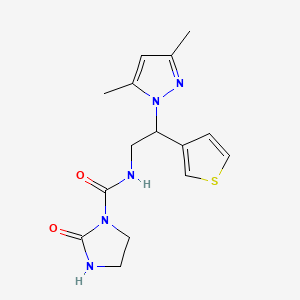
N-((5-(呋喃-2-基)吡啶-3-基)甲基)-4-丙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗纤维化活性
该化合物中的嘧啶部分已被利用其药理潜力。 研究人员合成了新的2-(吡啶-2-基)嘧啶衍生物并评估了它们的抗纤维化活性 。具体而言,化合物 6-(5-(对甲苯基氨基甲酰基)嘧啶-2-基)烟酸乙酯 (12m) 和 6-(5-((3,4-二氟苯基)氨基甲酰基)嘧啶-2-基)烟酸乙酯 (12q) 表现出显著的抗纤维化作用。这些化合物有效抑制了体外胶原蛋白表达和羟脯氨酸含量,表明它们有潜力作为新型抗纤维化药物。
抗菌特性
嘧啶衍生物,包括该化合物,已被研究用于其抗菌活性。 虽然关于该化合物的具体研究有限,但嘧啶核心通常表现出抗菌和抗真菌作用 。进一步的研究可以探索其在对抗微生物感染方面的潜力。
代谢紊乱和酶抑制
鉴于嘧啶核心的存在,该化合物可能会与参与代谢途径的酶相互作用。 研究人员可以探索其对诸如脯氨酰 4-羟化酶等酶的影响,这些酶在胶原蛋白合成和纤维化中起着至关重要的作用 .
SIRT2 抑制
在一个相关背景下,发现具有类似呋喃-2-基部分的化合物抑制了 SIRT2(沉默信息调节蛋白 2)活性 。调查我们的化合物是否对 SIRT2 表现出类似的作用可以为其更广泛的生物学功能提供见解。
Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226 Discovery of (5-Phenylfuran-2-yl … - MDPI. Molecules, 24(15), 2724. DOI: 10.3390/molecules24152724
作用机制
Target of Action
Compounds with similar structures are often involved in interactions with proteins like Cytochrome P450 2A6 . This protein is part of the cytochrome P450 family of enzymes, which play a role in the metabolism of various molecules and chemicals within cells .
Mode of Action
The exact mode of action would depend on the specific target protein. For instance, if the target is an enzyme like Cytochrome P450 2A6, the compound could potentially act as an inhibitor, reducing the enzyme’s activity, or as an activator, increasing its activity .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected. If the compound interacts with cytochrome p450 enzymes, it could potentially influence various metabolic pathways within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like solubility, stability, and size all can influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and its target. Effects could range from changes in cell metabolism to the initiation of cell death .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include temperature, pH, and the presence of other molecules or compounds in the environment .
生化分析
Biochemical Properties
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP2A6 can lead to either inhibition or activation of the enzyme, depending on the specific context and concentration of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide.
Cellular Effects
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide remains stable under certain conditions but may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including potential adaptive responses or toxicity.
Dosage Effects in Animal Models
The effects of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic or modulatory effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a certain dosage level must be reached to elicit a significant biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or exhibit different properties . The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular and systemic physiology.
属性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-13-16-11-18(14-21-12-16)19-5-3-10-24-19/h3,5-12,14H,2,4,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWDYSQUPSXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3-chloro-2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2526643.png)

![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)
![N-cyclohexyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2526654.png)
![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)


![8-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2526658.png)
![4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2526659.png)
![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)

